molecular formula C17H20N3NaO4S B016253 (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt CAS No. 102418-74-6

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt

Cat. No. B016253
CAS RN: 102418-74-6
M. Wt: 385.4 g/mol
InChI Key: AMXZKFYBAOWERX-HZPCBCDKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt” is also known as “N-(+)-Biotinyl-4-aminobenzoic acid sodium salt”, “N-Biotinyl-p-aminobenzoic acid sodium salt”, and "Sodium N-(+)-biotinyl-4-aminobenzoate" . It is a crucial compound used in the biomedical industry, acting as a precursor for designing novel drugs targeting biotin-dependent enzymes, aiding in the treatment of various disorders related to biotin deficiencies .


Molecular Structure Analysis

The empirical formula of “(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt” is C17H20N3NaO4S . Its molecular weight is 385.41 .


Chemical Reactions Analysis

“(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt” is a fluorogenic substrate for the determination of Biotinidase activity . It is hydrolyzed by biotinidase, which cleaves biotin amide to give biotin in vivo .

Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as a Pharmaceutical intermediate . It plays a crucial role in the production of various pharmaceutical products. The exact application can vary based on the specific drug being produced.

Synthesis of Tetrahydrofolic Acid

4-Aminobenzoic acid, a component of this compound, is an intermediate in the synthesis of tetrahydrofolic acid . Tetrahydrofolic acid is essential for many non-mammalian organisms, including bacteria and fungi, as it plays critical roles in the metabolism of nucleic acid precursors, several amino acids, and methylation reactions .

Metabolism in Mammals

In mammals, 4-Aminobenzoic acid is metabolized by a variety of enzymes, including N-acetyltransferases . This process is crucial for the normal functioning of the mammalian metabolic system.

Utilization by Gut Microbiota

4-Aminobenzoic acid may also be utilized by bacteria or fungi that are living in mammalian organisms, including those resident in the gut . This highlights its potential role in maintaining gut health and microbiota balance.

Enhanced Lipophilicity

The modification of the amino group in 4-Aminobenzoic acid can result in altered vitamin function in susceptible strains and novel derivatives with an enhanced lipophilicity . This may promote limited absorption and intracellular accumulation of PABA via passive diffusion .

Research Use

This compound is marked as RUO – Research Use Only . This means it is primarily used in laboratory research settings, and not intended for diagnostic or therapeutic use.

Mechanism of Action

Target of Action

The primary target of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is 4-aminobenzoic acid (PABA) . PABA is an essential nutrient for many human pathogens but is dispensable for humans . It is a versatile reagent for structure extension through linear hydrogen-bonding associations, involving both the carboxylic acid and amine functional groups .

Mode of Action

The compound interacts with its target, PABA, through a molecular hybridization approach. This involves combining two pharmacophores: the vitamin-like molecule PABA and various aromatic aldehydes, including salicylaldehydes .

Biochemical Pathways

PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . The affected pathway is the folate synthesis pathway, which is crucial for the survival of many human pathogens .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability .

Result of Action

The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus . Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line .

Action Environment

The compound’s solubility in water suggests that it may be influenced by the hydration status of the environment .

Safety and Hazards

When handling “(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/p-1/t12-,13-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXZKFYBAOWERX-HZPCBCDKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635548
Record name Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt

CAS RN

102418-74-6
Record name Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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